1-Benzyl-4-(3-fluorobenzyl)piperazine

Structural differentiation Building block comparison Synthetic intermediate

1-Benzyl-4-(3-fluorobenzyl)piperazine (CAS 414885-03-3) is a synthetic N,N′-disubstituted piperazine derivative with molecular formula C18H21FN2 and molecular weight 284.37 g/mol. The compound belongs to the substituted 1-benzyl-4-substituted piperazine analogue class and has been disclosed in patent literature as a melanin-concentrating hormone (MCH) receptor modulator candidate.

Molecular Formula C18H21FN2
Molecular Weight 284.4 g/mol
Cat. No. B448558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(3-fluorobenzyl)piperazine
Molecular FormulaC18H21FN2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)F
InChIInChI=1S/C18H21FN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
InChIKeyZNKGOVPCHWWYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(3-fluorobenzyl)piperazine (CAS 414885-03-3): Procurement Specifications and Baseline Characterization for Research Applications


1-Benzyl-4-(3-fluorobenzyl)piperazine (CAS 414885-03-3) is a synthetic N,N′-disubstituted piperazine derivative with molecular formula C18H21FN2 and molecular weight 284.37 g/mol . The compound belongs to the substituted 1-benzyl-4-substituted piperazine analogue class and has been disclosed in patent literature as a melanin-concentrating hormone (MCH) receptor modulator candidate [1]. Predicted physicochemical parameters include boiling point of 376.1±32.0 °C, density of 1.140±0.06 g/cm³, and pKa of 6.75±0.10 .

Why 1-Benzyl-4-(3-fluorobenzyl)piperazine Cannot Be Replaced by Generic N-Benzylpiperazine Analogs in Receptor-Targeted Studies


Substitution patterns on the piperazine scaffold produce divergent receptor binding profiles, physicochemical properties, and biological outcomes that preclude simple interchangeability. The 3-fluorobenzyl substituent at the N4 position distinguishes 1-Benzyl-4-(3-fluorobenzyl)piperazine from unsubstituted benzylpiperazine (BZP), 4-fluorobenzyl analogs, and 2-fluorobenzyl isomers. Positional isomerism of the fluorine atom alone (2-F vs. 3-F vs. 4-F) alters electronic distribution and steric presentation to binding pockets, resulting in distinct receptor selectivity and metabolic processing . The compound's MCH receptor-targeted design intent—disclosed in patent literature as part of a series for modulating metabolic, feeding, and sexual disorders—further distinguishes it from recreational BZP-class stimulants with serotonin/dopamine mechanisms [1].

Quantitative Differentiation Evidence for 1-Benzyl-4-(3-fluorobenzyl)piperazine Versus Closest Structural Analogs


Structural Differentiation: Dual N1-Benzyl/N4-(3-Fluorobenzyl) Substitution Pattern Distinguishes from Mono-Substituted Building Blocks

1-Benzyl-4-(3-fluorobenzyl)piperazine (C18H21FN2, MW 284.37) contains two distinct aromatic substituents: a benzyl group at N1 and a 3-fluorobenzyl group at N4. This disubstituted architecture contrasts with the mono-substituted building block 1-(3-fluorobenzyl)piperazine (CAS 55513-19-4; C11H15FN2, MW 194.25), which lacks the N1-benzyl moiety entirely. The dual substitution pattern increases molecular weight by approximately 90 g/mol and introduces additional hydrophobic surface area, properties that are structurally required for certain receptor-targeted applications .

Structural differentiation Building block comparison Synthetic intermediate

Predicted Physicochemical Parameters Differentiate from 4-Fluorobenzyl and 2-Fluorobenzyl Positional Isomers

The 3-fluorobenzyl substitution position yields distinct predicted physicochemical parameters compared to 4-fluoro and 2-fluoro positional isomers. While direct experimental data for 1-Benzyl-4-(3-fluorobenzyl)piperazine itself are limited, available data for the structurally analogous 1-benzyl-4-(3-fluorobenzoyl)piperazine (C18H19FN2O, MW 298) shows LogP = 3.27 and LogSW = -4.17, indicating moderate lipophilicity and low aqueous solubility . The 3-fluoro positional isomerism affects electronic distribution on the aromatic ring, which is known from SAR studies on related fluorobenzyl-piperazines to influence receptor binding orientation and metabolic N-dealkylation rates [1].

Physicochemical properties Isomer differentiation LogP prediction

Synthetic Accessibility: Two-Step Benzylation-Alkylation Route Enables Efficient Preparation Relative to Multi-Step Alternatives

A metal-free two-step synthetic route has been developed for 1-aralkyl-4-benzylpiperazine derivatives including 1-Benzyl-4-(3-fluorobenzyl)piperazine. The method proceeds via direct benzylation of commercially available piperazine to yield N-benzylpiperazine in excellent yield, followed by alkylation with 3-fluorobenzyl halide in polar aprotic solvent (DMF or ethanol) under reflux conditions [1]. This approach avoids metal catalysts and complex protecting group strategies, contrasting with solid-support methods that require specialized equipment and longer cycle times [2].

Synthetic efficiency Process chemistry Scalability

Metabolic Stability Profile: Class-Level Benzylpiperazine Stability Advantage Informs Biotransformation Expectations

Class-level stability studies demonstrate that benzyl-substituted piperazines exhibit superior stability in human whole blood compared to phenyl-substituted piperazines under identical storage conditions. Specifically, 1-(4-methylbenzyl)-piperazine (MBZP) retained >70% after 12 months of storage, whereas phenyl piperazines showed accelerated degradation across all storage conditions evaluated [1]. While direct stability data for 1-Benzyl-4-(3-fluorobenzyl)piperazine are not available, its N1-benzyl substitution pattern places it within the more stable benzylpiperazine class, with the 3-fluorobenzyl moiety potentially further modulating metabolic N-dealkylation rates via electronic effects [2].

Metabolic stability In vitro ADME Forensic toxicology

Research and Industrial Application Scenarios for 1-Benzyl-4-(3-fluorobenzyl)piperazine Based on Differentiated Properties


MCH Receptor Pharmacology and Metabolic Disorder Research

This compound is disclosed within patent WO2005110982A3 as part of a substituted 1-benzyl-4-substituted piperazine analogue series designed to modulate melanin-concentrating hormone (MCH) binding to MCH receptors in vitro and in vivo [1]. The 3-fluorobenzyl substitution at the N4 position contributes to the pharmacophore requirements for MCH receptor engagement, distinguishing it from mono-substituted or unsubstituted benzylpiperazine analogs. Studies targeting metabolic disorders, feeding behavior, and energy homeostasis may benefit from this compound's receptor-targeted design. Users should confirm receptor binding affinity through in-house assays, as Ki/IC50 values for this specific compound are not publicly reported.

Synthetic Methodology Development and Piperazine Library Construction

The compound serves as a representative example of asymmetric N,N′-disubstituted piperazines accessible via a metal-free two-step benzylation-alkylation sequence [2]. This synthetic accessibility makes it suitable as a model substrate for reaction optimization studies, solvent screening, and development of scalable process chemistry protocols. The dual aromatic substitution pattern provides opportunities for further derivatization at either the benzyl or fluorobenzyl positions. Researchers developing piperazine-focused libraries or optimizing alkylation conditions may use this compound as a benchmark substrate.

Forensic Toxicology Analytical Reference Standard Development

The compound belongs to the benzylpiperazine class, which has been studied extensively in forensic toxicology contexts for method development and validation of LC-MS/MS and GC-MS detection protocols [3]. Class-level stability data indicating benzylpiperazines exhibit superior whole blood stability relative to phenylpiperazines [4] support its potential utility as an analytical reference material or internal standard. Laboratories developing or validating analytical methods for piperazine-class designer drugs may find value in this compound as part of reference standard panels, particularly given the distinct mass spectrometric fragmentation pattern conferred by the 3-fluorobenzyl moiety.

Structure-Activity Relationship (SAR) Studies of Fluorinated Piperazines

The 3-fluoro substitution position provides a distinct electronic and steric profile compared to 2-fluoro and 4-fluoro positional isomers. SAR investigations of fluorobenzyl-piperazines indicate that fluorine position affects receptor binding orientation, metabolic N-dealkylation rates, and lipophilicity . This compound enables direct comparison with its 2-fluoro and 4-fluoro analogs in parallel SAR campaigns targeting receptors of interest (e.g., σ1, 5-HT, adrenergic receptors). Researchers exploring the influence of fluorine positional isomerism on pharmacological activity should include this 3-fluoro variant as an essential comparator.

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